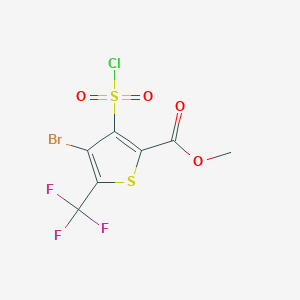
4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole
Overview
Description
Thiophene is a five-membered heterocyclic compound containing a sulfur atom . The chloromethyl, methyl, and pyrazole groups attached to the thiophene ring in “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could potentially influence its chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be influenced by the electron-donating methyl group and the electron-withdrawing chloromethyl group. These groups could potentially affect the compound’s electronic distribution and reactivity .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, including C-H arylation . The presence of the chloromethyl and pyrazole groups could also enable other types of reactions, such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the polar pyrazole and chloromethyl groups could affect its solubility .Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole are essential for understanding their chemical properties and potential applications. For example, the work by Kariuki et al. (2021) focuses on the synthesis and crystalline structure analysis of isostructural compounds, which could offer insights into designing materials with specific properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antimicrobial and Anticancer Activities
Several studies have synthesized novel compounds incorporating the thiophene and pyrazole moieties, showing promising antimicrobial and anticancer activities. Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating significant anti-tumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Another study by Ashok et al. (2016) explored the synthesis of hybrid compounds containing aurones, pyrazole, and thiophene scaffolds, revealing their potential antimicrobial activity (Ashok, Ziauddin, Lakshmi, & Sarasija, 2016).
Antidepressant Activity
Compounds derived from this compound have also been evaluated for their potential antidepressant effects. Mathew et al. (2014) synthesized a series of thiophene-based pyrazolines and evaluated their antidepressant activity, finding that certain derivatives showed promising results in behavioral assays (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Switching and Photochromic Behavior
The photochromic properties and molecular switching behavior of pyrazole derivatives, including structures similar to the target compound, have been investigated. Surati and Shah (2015) synthesized a Schiff base compound with a pyrazolone ring and examined its photochromic and molecular switching behavior, demonstrating the compound's potential for application in molecular electronics (Surati & Shah, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The study of thiophene derivatives is an active area of research due to their wide range of potential applications, from medicinal chemistry to material science . The unique structure of “4-(chloromethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole” could make it a subject of interest for future studies.
properties
IUPAC Name |
4-(chloromethyl)-1-methyl-3-thiophen-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-12-5-8(4-10)9(11-12)7-2-3-13-6-7/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGOPPLOIACPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CSC=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



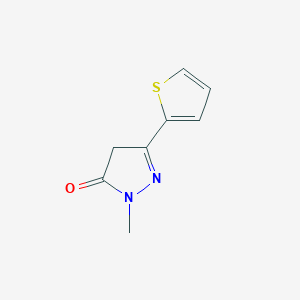
![2,2,2-trifluoro-1-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1482580.png)
![6-[(Benzyloxy)methyl]pyrimidin-4-amine](/img/structure/B1482582.png)
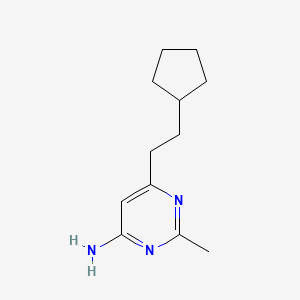

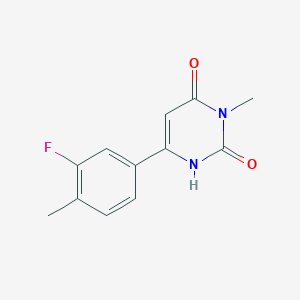
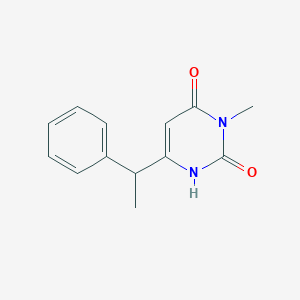

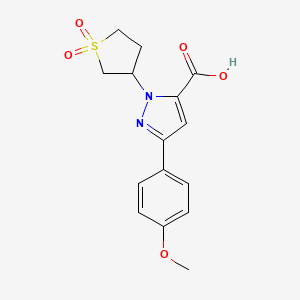
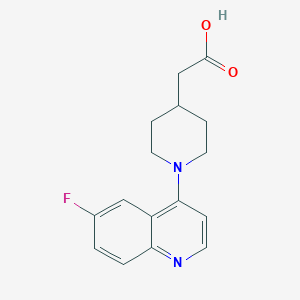
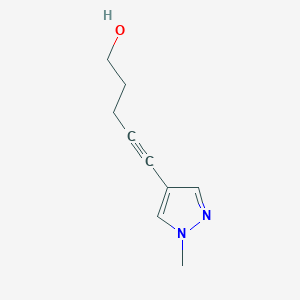

![2-Chloro-1-[3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1482596.png)
